

Toxicological profile of 3-Chloro-1-cyclohexylindazole

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Compound of Interest

Compound Name: 3-Chloro-1-cyclohexylindazole

CAS No.: 2193829-38-6

Cat. No.: B2451381

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Toxicological Profile & Impurity Analysis: **3-Chloro-1-cyclohexylindazole** A Technical Guide for Drug Development & Forensic Application

Executive Summary & Compound Identity

3-Chloro-1-cyclohexylindazole (CAS: 2193829-38-6) is a synthetic intermediate primarily encountered in the development and clandestine manufacture of indazole-based synthetic cannabinoid receptor agonists (SCRAs). Unlike final active pharmaceutical ingredients (APIs) such as AB-CHMINACA or 5F-ADB, this compound represents a "truncated" scaffold—possessing the lipophilic N1-tail required for receptor docking but lacking the C3-linker moiety essential for high-efficacy signaling.

For researchers and forensic scientists, this molecule poses a dual challenge: it acts as a process impurity in illicit drug samples and serves as a metabolic probe for understanding the biotransformation of cyclohexyl-substituted indazoles.

Property	Data
IUPAC Name	3-chloro-1-cyclohexyl-1H-indazole
CAS Number	2193829-38-6
Molecular Formula	C ₁₃ H ₁₅ ClN ₂
Molecular Weight	234.72 g/mol
Predicted LogP	~4.8 (High Lipophilicity)
Physical State	Crystalline Solid (White to Off-White)
Role	Synthetic Intermediate, Impurity, Reference Standard

Pharmacological & Toxicological Assessment

Structure-Activity Relationship (SAR) Analysis

The toxicological relevance of **3-Chloro-1-cyclohexylindazole** is best understood through its structural deviations from potent SCRA:

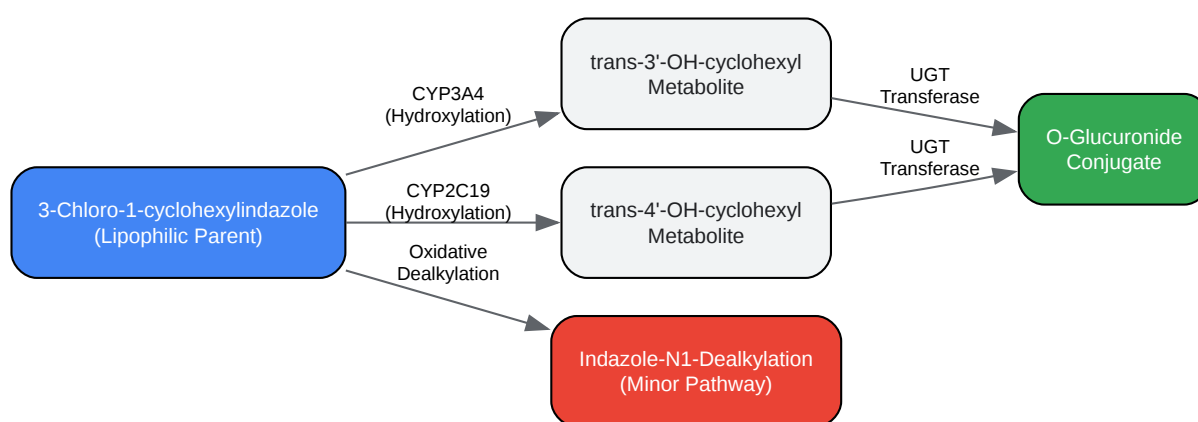
- **N1-Cyclohexyl Motif:** This lipophilic group facilitates blood-brain barrier (BBB) penetration and membrane intercalation. It is a known target for oxidative metabolism.
- **C3-Chloro Substituent:** In potent SCRA, the C3 position typically hosts a hydrogen bond acceptor (e.g., carboxamide, carboxylate). The replacement with a chlorine atom drastically reduces binding affinity () at CB1/CB2 receptors, rendering this molecule likely inactive or weakly partial agonist compared to its derivatives.
- **Toxicological Implication:** While acute psychotropic toxicity is low, the compound presents chronic organ toxicity risks typical of halogenated indazoles, specifically hepatotoxicity driven by metabolic accumulation.

Metabolic Fate & Bioactivation

The primary detoxification pathway involves the oxidation of the cyclohexyl ring. Based on analogous structures (e.g., N-cyclohexyl-based drugs like Cilostazol or CCNU), the metabolic trajectory is predictable and critical for biomarker identification.

- Phase I: Cytochrome P450 (CYP3A4/CYP2C19) mediated hydroxylation at the C3' or C4' position of the cyclohexyl ring.
- Phase II: Glucuronidation of the resulting hydroxyls facilitates renal excretion.

DOT Diagram 1: Predicted Metabolic Pathway



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Caption: Predicted Phase I/II biotransformation pathways emphasizing cyclohexyl hydroxylation as the primary clearance mechanism.

Experimental Protocols for Safety & Detection

As a Senior Application Scientist, I recommend the following self-validating protocols to characterize this compound in biological matrices or raw material batches.

Protocol 1: High-Sensitivity Impurity Profiling (LC-MS/MS)

Purpose: To detect trace levels of **3-Chloro-1-cyclohexylindazole** in "Spice" samples or reaction mixtures.

- Sample Prep: Dissolve 10 mg of sample in 1 mL Methanol (HPLC grade). Vortex 30s, Centrifuge at 10,000 x g for 5 min.
- Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8 μ m).
- Mobile Phase:
 - A: Water + 0.1% Formic Acid.
 - B: Acetonitrile + 0.1% Formic Acid.
- Gradient: 5% B to 95% B over 10 mins. (The lipophilic nature of the Cl-indazole requires a strong organic wash to elute).
- Detection: ESI Positive Mode. Monitor MRM transition 235.1 \rightarrow 153.0 (Loss of Cyclohexene ring).
 - Validation Check: The retention time must be distinct from the final carboxamide product (which elutes earlier due to polar linker).

Protocol 2: In Vitro Hepatotoxicity Screening (MTT Assay)

Purpose: To assess the intrinsic cytotoxicity of the intermediate compared to the final drug.

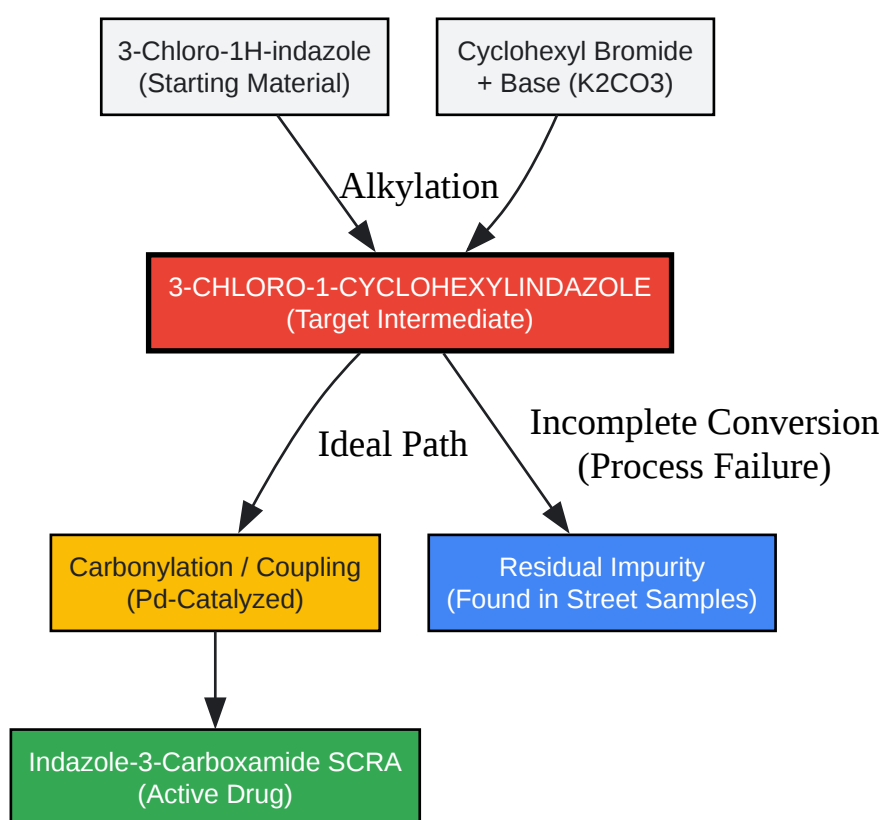
- Cell Line: HepG2 (Human liver carcinoma).
- Seeding: 1×10^4 cells/well in 96-well plates. Incubate 24h.
- Dosing: Treat with **3-Chloro-1-cyclohexylindazole** at concentrations 1–100 μ M. (Include 1% DMSO vehicle control).
- Incubation: 48 hours at 37°C, 5% CO₂.

- Readout: Add MTT reagent, incubate 4h. Solubilize formazan crystals. Measure Absorbance at 570 nm.
- Analysis: Calculate IC₅₀.
 - Expert Insight: Indazole intermediates often show IC₅₀ > 50 μM (low acute toxicity), but watch for crystal formation in media due to poor solubility, which can skew optical density readings.

Synthesis & Impurity Flow Analysis

Understanding where this compound originates is crucial for controlling supply chains. It is typically formed via the alkylation of 3-chloroindazole.

DOT Diagram 2: Synthesis & Impurity Generation



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Caption: The genesis of the compound as a process intermediate and its diversion into final products as a residual impurity.

References

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